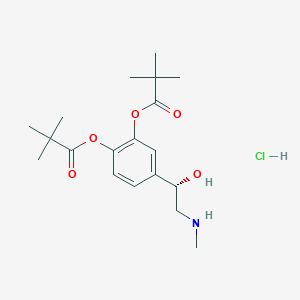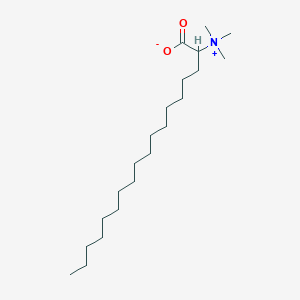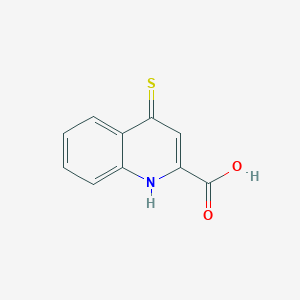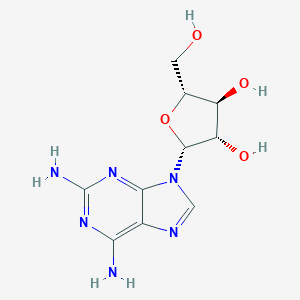
araDAP
Vue d'ensemble
Description
2,6-Diaminopurine arabinoside, also known as 2,6-Diaminopurine arabinoside, is a useful research compound. Its molecular formula is C10H14N6O4 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
The exact mass of the compound (2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Arabinonucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diaminopurine arabinoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diaminopurine arabinoside including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conductivité protonique dans les dispositifs énergétiques
araDAP a été utilisé dans la fabrication de membranes conductrices de protons. Lorsqu'il est greffé sur des squelettes de nanocristaux de cellulose (CNC), this compound améliore la conductivité protonique du matériau composite . Cette application est particulièrement pertinente dans le développement de nouveaux dispositifs énergétiques durables comme les piles à combustible, où une forte conduction protonique est essentielle.
Analyse structurale des acides nucléiques
En tant qu'analogue de l'adénine, this compound est utilisé pour étudier les propriétés structurales des acides nucléiques. Il s'apparie à la thymidine ou à l'uracile, formant trois liaisons hydrogène et ajoutant de la stabilité à la double hélice d'ADN . Cette propriété permet aux scientifiques d'étudier l'impact de l'incorporation du DAP sur la flexibilité de l'ADN et son interaction avec les protéines et les ligands.
Études de reconnaissance moléculaire
La capacité d'appariement unique d'this compound avec la thymidine en fait également un outil précieux pour l'étude de la reconnaissance moléculaire entre les ligands et l'ADN. Il peut affecter la flexibilité locale de l'ADN et modifier l'interaction avec les protéines de courbure d'hélice, fournissant des informations sur les processus de reconnaissance de diverses molécules .
Biocatalyse
En biorémediation, this compound peut être utilisé pour étudier les activités de désaminase de certaines bactéries comme Arthrobacter oxydans. La capacité de cette bactérie à désaminer les bases puriques et les nucléosides peut être analysée en utilisant this compound comme substrat, ce qui est crucial pour comprendre et améliorer les processus biocatalytiques .
Mécanisme D'action
Target of Action
The primary targets of AraDAP are currently unknown. Identifying the specific targets of a compound is a complex process that involves extensive biochemical and molecular biology studies. These studies often involve techniques such as affinity chromatography, mass spectrometry, and genetic screens .
Mode of Action
The interaction of a compound with its targets can lead to a variety of changes, including alteration of the target’s function, inhibition or activation of enzymatic activity, or modulation of signal transduction pathways .
Biochemical Pathways
These pathways can include those involved in cell growth and proliferation, apoptosis, signal transduction, and metabolic processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, its distribution within the body, how it is metabolized, and how it is eliminated from the body .
Result of Action
The molecular and cellular effects of this compound’s action are not well documented. Understanding these effects requires detailed studies at the molecular, cellular, and organismal levels. These studies can provide insights into how the compound affects cellular processes, alters gene expression, and impacts overall cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its ability to interact with its targets. Additionally, the physiological environment within the body, including the presence of other metabolites and the specific characteristics of different tissues, can also impact a compound’s action .
Propriétés
IUPAC Name |
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFMPXQUSBYRL-FJFJXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941537 | |
| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19768-89-9, 34079-68-0 | |
| Record name | 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sra-DAP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34079-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,6-Diaminopurine arabinoside in the synthesis of Guanine arabinoside (ara-G)?
A: 2,6-Diaminopurine arabinoside (ara-DA) serves as a crucial intermediate in the enzymatic synthesis of Guanine arabinoside (ara-G) [, ]. This approach offers a simpler and more efficient alternative to complex chemical synthesis methods.
Q2: Can you describe a method for the biosynthesis of 2,6-Diaminopurine arabinoside?
A: Researchers have successfully biosynthesized ara-DA using Escherichia sp. AEM0812. This process involves reacting Uracil arabinoside and 2,6-Diaminopurine in a phosphate buffer (pH 7.0) at 60°C for 48 hours with the addition of 15% Escherichia sp. AEM0812 bacterial cells []. This method achieved a 95.2% conversion rate of Uracil arabinoside to ara-DA under optimal conditions.
Q3: How efficient is the two-step enzymatic synthesis of ara-G using ara-DA as an intermediate?
A: The two-step enzymatic synthesis of ara-G, utilizing ara-DA as an intermediate, demonstrates high efficiency []. The initial step involves the synthesis of ara-DA, which can then be converted to ara-G using purine nucleoside phosphorylase and pyrimidine nucleoside phosphorylase enzymes from Enterobacter aerogenes DGW-07. Notably, this method can achieve a conversion yield of over 90% when the reaction mixture contains 30 mmol of ara-DA.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-3-methylisothiazolo[5,4-b]pyridine](/img/structure/B148166.png)
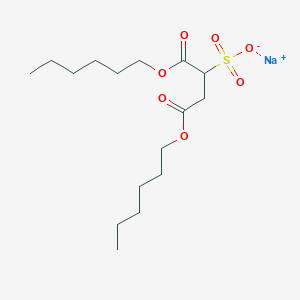
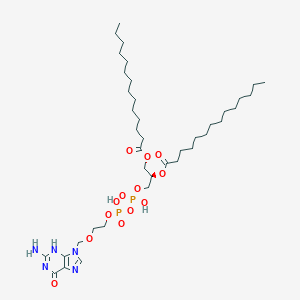
![2-[2-(9,9-Dimethyldecylsulfanyl)ethoxy]ethanol](/img/structure/B148172.png)
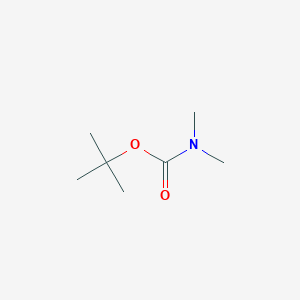
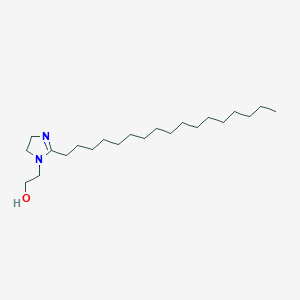

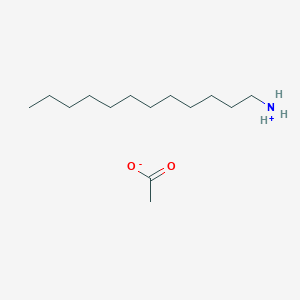

![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
